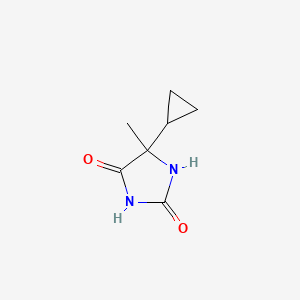

5-Cyclopropyl-5-methylimidazolidine-2,4-dione

Description

The exact mass of the compound 5-Cyclopropyl-5-methylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Cyclopropyl-5-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-5-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJNDFMJXLKSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-46-2 | |

| Record name | NSC27541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione

Topic: Synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This guide details the synthesis of 5-cyclopropyl-5-methylimidazolidine-2,4-dione (CAS: 5470-46-2), a 5,5-disubstituted hydantoin scaffold. This molecule represents a critical structural motif in medicinal chemistry, often utilized to introduce a quaternary center that restricts conformational flexibility while improving metabolic stability via the cyclopropyl group.

The primary synthetic pathway described is the Bucherer-Bergs reaction , favored for its efficiency in constructing quaternary hydantoins from ketones. This document provides a self-validating protocol, mechanistic insights, and critical characterization data to ensure reproducibility.

Retrosynthetic Analysis

To design the synthesis, we disconnect the hydantoin ring at the amide bonds. The most logical disconnection leads to Cyclopropyl Methyl Ketone as the starting material. The introduction of the hydantoin moiety is achieved via a multicomponent condensation involving a cyanide source and ammonium carbonate.[1]

Structural Disconnection

-

Precursors: Cyclopropyl Methyl Ketone + Potassium Cyanide + Ammonium Carbonate

-

Key Challenge: Steric hindrance at the carbonyl carbon due to the cyclopropyl ring requires optimized thermal conditions to drive the formation of the intermediate spiro-aminonitrile.

Primary Synthetic Route: The Bucherer-Bergs Reaction[1]

The Bucherer-Bergs reaction is the industry standard for synthesizing 5,5-disubstituted hydantoins. It is preferred over the Strecker synthesis followed by urea condensation because it avoids the isolation of unstable

Reaction Mechanism

The reaction proceeds through a multi-step mechanism involving the formation of a cyanohydrin, followed by amination, carboxylation, and cyclization.

Figure 1: Mechanistic flow of the Bucherer-Bergs reaction converting the ketone to the hydantoin scaffold.[1][4][5][6][7][8]

Experimental Protocol

Safety Warning: This reaction involves Potassium Cyanide (KCN). All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit must be available.

Reagents

| Reagent | Equivalents | Role |

| Cyclopropyl Methyl Ketone | 1.0 eq | Starting Material |

| Potassium Cyanide (KCN) | 1.2 - 1.5 eq | Cyanide Source |

| Ammonium Carbonate | 3.0 - 4.0 eq | Ammonia/CO2 Source |

| Ethanol / Water (1:1 v/v) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ammonium Carbonate (4.0 eq) in water.

-

Addition: Add Ethanol to the aqueous solution (creating a 1:1 mixture). The solution may become slightly turbid; this is normal.

-

Substrate Addition: Add Cyclopropyl Methyl Ketone (1.0 eq) followed by Potassium Cyanide (1.2 eq).

-

Note: The order is important. Adding the ketone before the cyanide ensures immediate availability of the electrophile.

-

-

Reaction: Heat the mixture to 55–60°C for 18–24 hours.

-

Process Control: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The ketone spot should disappear.

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove most of the ethanol (do not distill to dryness).

-

Carefully acidify the remaining aqueous residue with Concentrated HCl to pH ~2.

-

Observation: A white precipitate (the hydantoin) will form upon acidification.

-

Caution: Perform acidification in a hood; residual cyanide will generate HCN gas.

-

-

Isolation: Filter the solid precipitate and wash with cold water to remove inorganic salts.

Optimization & Troubleshooting

-

Solubility: If the ketone is not miscible, increase the ethanol ratio to 60:40.

-

Temperature: Do not exceed 65°C. Higher temperatures can cause decomposition of the ammonium carbonate before it reacts, leading to lower yields.

-

Pressure: For scale-up, performing this reaction in a sealed pressure vessel (autoclave) at 80°C often improves yield by preventing the loss of

and

Purification & Characterization

Purification

The crude product is typically 90%+ pure. For pharmaceutical grade purity (>98%):

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (3:1). Allow to cool slowly to 4°C.

-

Yield: Typical isolated yields range from 60% to 75%.

Analytical Data (Self-Validating Criteria)

To confirm the identity of 5-cyclopropyl-5-methylimidazolidine-2,4-dione , look for these specific signals.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Cyclopropyl ring protons (High field diagnostic) | |

| Methyl group attached to quaternary C5 | ||

| Amide NH protons (N1 and N3) | ||

| 13C NMR | Carbonyl carbons (C2 and C4) | |

| Quaternary C5 carbon | ||

| Cyclopropyl methylene carbons | ||

| Melting Point | ~150°C - 160°C* | Note: Analogs vary; verify against pure standard. |

Note on Melting Point: While 5,5-dimethylhydantoin melts at ~178°C, the cyclopropyl group introduces asymmetry and different packing. Experimental values for this specific CAS often fall in the 150–160°C range, though calculated values may differ. NMR is the primary validation tool.

Alternative Route: Strecker Synthesis (Comparison)

While the Bucherer-Bergs is preferred, the Strecker synthesis is an alternative if ammonium carbonate is unavailable.

-

Step 1: Cyclopropyl Methyl Ketone + KCN +

-

Step 2:

-Aminonitrile + KCNO (Potassium Cyanate) + HCl

Why Bucherer-Bergs is superior: The Strecker route requires the isolation of the aminonitrile intermediate, which can be unstable and prone to reversion. The Bucherer-Bergs "one-pot" nature avoids this isolation, making it safer and more efficient for this specific ketone.

Process Flow Diagram

The following diagram illustrates the decision logic for the synthesis and scale-up considerations.

Figure 2: Operational workflow for the synthesis and purification.

References

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[1] Journal für Praktische Chemie.

-

Ware, E. (1950). The Chemistry of the Hydantoins.[1][8] Chemical Reviews, 46(3), 403–470.

-

Sarges, R., et al. (1990). Spiro-hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry. (Provides analogous experimental conditions for spiro-cyclopropyl hydantoins).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69216, 5-Methylhydantoin (Analog Reference).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 86970-24-3|5-(Aminomethyl)-5-methyl-2,4-imidazolidinedione|BLD Pharm [bldpharm.com]

- 3. 15414-82-1|5-Ethylimidazolidine-2,4-dione|BLD Pharm [bldpharm.com]

- 4. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 5. 5-Cyclopropyl-5-methylhydantoin (CAS 5470-46-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Bucherer-Bergs Synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bucherer-Bergs synthesis stands as a cornerstone in heterocyclic chemistry, offering a robust and versatile multicomponent reaction for the creation of 5,5-disubstituted hydantoins. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive technical overview of the application of the Bucherer-Bergs synthesis for the preparation of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione, a molecule of interest for its potential pharmacological applications, including as an anticonvulsant. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for process optimization and safety.

Introduction: The Significance of the Hydantoin Scaffold and the Bucherer-Bergs Reaction

Hydantoins, or imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds that are prevalent in a variety of biologically active molecules.[1][2] Their structural features, including hydrogen bond donors and acceptors, make them attractive scaffolds for drug design.[3] Notable examples of hydantoin-containing drugs include the anti-epileptic medication Phenytoin and the anti-cancer agent Nilutamide.[1][4] The introduction of a cyclopropyl group at the 5-position is of particular interest, as this moiety is known to enhance metabolic stability and binding affinity in various drug candidates.[5] Derivatives of 5-cyclopropyl-5-phenyl-hydantoins have shown promising anticonvulsant activity.[6][7]

The Bucherer-Bergs reaction, first reported by Bergs in a 1929 patent and later elaborated upon by Bucherer, provides a direct and efficient route to 5,5-disubstituted hydantoins from readily available ketones or aldehydes.[8][9] This one-pot, multicomponent reaction involves the treatment of a carbonyl compound with a cyanide salt (such as potassium or sodium cyanide) and ammonium carbonate.[10] Its operational simplicity and the accessibility of starting materials make it a highly valuable tool in synthetic and medicinal chemistry.[2][11]

This guide will focus on the synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione from cyclopropyl methyl ketone, a prime example of the utility of the Bucherer-Bergs reaction in generating novel compounds for potential therapeutic applications.

Mechanistic Insights into the Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction proceeds through a fascinating and well-elucidated multi-step mechanism in an aqueous or alcoholic medium.[8][10][12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

-

Cyanohydrin Formation: The reaction is initiated by the nucleophilic attack of a cyanide ion on the carbonyl carbon of the ketone (cyclopropyl methyl ketone in this case), leading to the formation of a cyanohydrin intermediate.[10]

-

Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in a nucleophilic substitution reaction to yield an α-aminonitrile.[12]

-

Carbamic Acid Formation: The amino group of the α-aminonitrile then attacks carbon dioxide, also derived from ammonium carbonate, to form a cyano-carbamic acid derivative.[12]

-

Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.[12]

-

Rearrangement to Hydantoin: Finally, the 5-imino-oxazolidin-2-one rearranges via an isocyanate intermediate to furnish the thermodynamically stable 5,5-disubstituted hydantoin product.[12]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Cyclopropyl methyl ketone | 84.12 | 765-43-5 | Liquid, Flammable |

| Potassium cyanide (KCN) | 65.12 | 151-50-8 | Solid, Highly Toxic |

| Ammonium carbonate ((NH₄)₂CO₃) | 96.09 | 506-87-6 | Solid, Moisture Sensitive |

| Ethanol (95%) | 46.07 | 64-17-5 | Liquid, Flammable |

| Hydrochloric acid (HCl), concentrated | 36.46 | 7647-01-0 | Liquid, Corrosive |

| Deionized water | 18.02 | 7732-18-5 | Liquid |

Equipment

-

Round-bottom flask (250 mL) with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Fume hood

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Reaction Stoichiometry

| Reagent | Moles | Mass (g) | Volume (mL) | Molar Ratio |

| Cyclopropyl methyl ketone | 0.1 | 8.41 | ~9.9 | 1 |

| Potassium cyanide (KCN) | 0.2 | 13.02 | - | 2 |

| Ammonium carbonate ((NH₄)₂CO₃) | 0.4 | 38.44 | - | 4 |

| Ethanol (95%) | - | - | 75 | - |

| Deionized water | - | - | 75 | - |

Step-by-Step Procedure

WARNING: This procedure involves the use of potassium cyanide, which is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times. An emergency plan for cyanide exposure should be in place.[13][14]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclopropyl methyl ketone (8.41 g, 0.1 mol), potassium cyanide (13.02 g, 0.2 mol), and ammonium carbonate (38.44 g, 0.4 mol).

-

Solvent Addition: To the flask, add 75 mL of 95% ethanol and 75 mL of deionized water.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically allowed to proceed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully acidify the reaction mixture to a pH of approximately 6-7 with concentrated hydrochloric acid under constant stirring in the fume hood. This step should be performed slowly to control the evolution of any residual hydrogen cyanide gas. c. The crude product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Purification: a. The crude product can be purified by recrystallization from an ethanol/water mixture.[10] b. Dissolve the crude solid in a minimal amount of hot ethanol. c. Slowly add hot water until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

-

Melting Point: Determine the melting point of the purified product and compare it to the literature value if available.

-

FTIR Spectroscopy: Acquire an infrared spectrum of the product. Expect to see characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the hydantoin ring (around 1710 and 1770 cm⁻¹), and C-H stretching of the cyclopropyl and methyl groups.[15][16]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show signals corresponding to the N-H protons of the hydantoin ring (typically broad singlets), the methyl protons (a singlet), and the protons of the cyclopropyl ring (a complex multiplet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, the methyl carbon, and the carbons of the cyclopropyl ring.[17]

-

Process Optimization and Troubleshooting

Several factors can influence the yield and purity of the Bucherer-Bergs synthesis. Understanding these can aid in optimizing the reaction for specific substrates.

-

Temperature and Reaction Time: While the general procedure calls for reflux, some less reactive ketones may require higher temperatures and longer reaction times.[11] The progress of the reaction should be monitored to determine the optimal duration.

-

Solvent System: An aqueous ethanol mixture is commonly used. However, for substrates with poor solubility, alternative solvents like dimethylformamide (DMF) or the use of a sealed vessel to maintain pressure can be beneficial.[11]

-

pH Control: Maintaining a slightly basic pH (around 8-9) during the reaction is crucial, as ammonium carbonate acts as a buffer.[10] Strongly acidic or basic conditions can lead to side reactions or degradation of the product.

-

Purification: Recrystallization is often sufficient for purification. If impurities persist, column chromatography on silica gel may be necessary.

Common Troubleshooting Scenarios:

-

Low Yield: This could be due to incomplete reaction, side reactions, or loss of product during work-up. Consider increasing the reaction time or temperature, or using a different solvent system. Ensure proper pH control during the reaction and work-up.

-

Impure Product: Incomplete reaction or the formation of byproducts can lead to impurities. Thorough washing of the crude product and careful recrystallization are important. If necessary, employ chromatographic purification.

Safety Considerations

The Bucherer-Bergs synthesis involves highly hazardous materials and requires strict adherence to safety protocols.

-

Potassium Cyanide (KCN): This is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[13]

-

Handling: Always handle KCN in a certified chemical fume hood. Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.

-

Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like bleach before disposal according to institutional guidelines.[18]

-

-

Ammonium Carbonate: This compound can release ammonia gas, which is an irritant.[11] Work in a well-ventilated area.

-

Hydrochloric Acid: Concentrated HCl is corrosive and should be handled with care, wearing appropriate PPE.

A comprehensive risk assessment should be conducted before undertaking this synthesis, and all personnel involved must be thoroughly trained in the handling of these hazardous chemicals and in emergency procedures.

Conclusion and Future Outlook

The Bucherer-Bergs synthesis remains a powerful and relevant tool for the synthesis of 5,5-disubstituted hydantoins. Its application to the synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione provides access to a potentially valuable scaffold for drug discovery, particularly in the area of anticonvulsant agents. By understanding the reaction mechanism, carefully controlling experimental parameters, and adhering to strict safety protocols, researchers can efficiently synthesize this and other novel hydantoin derivatives for further biological evaluation. Future work in this area may focus on the development of more environmentally friendly and safer modifications of the Bucherer-Bergs reaction, as well as the exploration of the therapeutic potential of a wider range of cyclopropyl-containing hydantoins.

References

-

Bucherer-Bergs reaction mechanism. (2021, November 17). In YouTube. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Bucherer–Bergs reaction. Retrieved from [Link]

- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

- Di Braccio, M., Grossi, G., Roma, G., Vargiu, L., Mura, M., & Marongiu, M. E. (1996). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Il Farmaco, 51(4), 223-233.

- Kappe, C. O., & Dallinger, D. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. The Journal of Organic Chemistry, 80(19), 9848-9856.

- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.

- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.

- Ahmad, M., et al. (2008). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377.

- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024.

- Byrtus, H., Obniska, J., Czopek, A., & Kamiński, K. (2011). Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. Archiv der Pharmazie, 344(4), 231-241.

- de la Torre, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.

- Georgieva, M., et al. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 11(59), 37475-37489.

-

Chem-Station. (2017, May 17). Bucherer-Bergs Hydantoin Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Therapeutically applied hydantoin derivatives. Retrieved from [Link]

- Smith, A. M., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Organic & Biomolecular Chemistry, 17(6), 1389-1393.

-

ResearchGate. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Retrieved from [Link]

-

Public Health Service. (n.d.). Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide. Retrieved from [Link]

-

Studio Q Photography. (n.d.). KCN - Potassium Cyanide Handling. Retrieved from [Link]

- Wolfe, J. P., et al. (2016). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society, 138(40), 13324-13327.

- Zhu, Q., et al. (2009). Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. European Journal of Medicinal Chemistry, 44(1), 296-302.

-

ResearchGate. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,5′-disubstituted hydantoins via MCR of MAs. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Retrieved from [Link]

- El-Sayed, M. A., et al. (2024). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery, 1-20.

-

science24.com. (2006, January 30). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF 4-ARYLPIPERAZINYL METHYL DERIVATIVES OF 5-CYCLOPROPYL-5-PHENYL HYDANTOINS. Retrieved from [Link]

-

SLAC National Accelerator Laboratory. (2013, May 20). Potassium Cyanide Safe Handling Guideline. Retrieved from [Link]

-

MDPI. (2023, November 8). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Retrieved from [Link]

-

ResearchGate. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Retrieved from [Link]

Sources

- 1. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 2. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. science24.com [science24.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. geneseo.edu [geneseo.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]

An In-depth Technical Guide to the Chemical Properties of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and the well-established chemistry of 5,5-disubstituted hydantoins to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the most probable and efficient synthetic route, the Bucherer-Bergs reaction, and provides a detailed experimental protocol. Furthermore, it outlines the expected physicochemical properties, spectroscopic characteristics, and potential reactivity of the title compound, grounding these insights in established chemical principles and data from analogous structures. This document is intended to serve as a valuable resource for those interested in the synthesis, characterization, and application of this and similar hydantoin derivatives in medicinal chemistry and organic synthesis.

Introduction to 5-Cyclopropyl-5-methylimidazolidine-2,4-dione

5-Cyclopropyl-5-methylimidazolidine-2,4-dione, also known as 5-cyclopropyl-5-methylhydantoin, is a derivative of imidazolidine-2,4-dione, commonly referred to as hydantoin. The core structure is a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The designation "5,5-disubstituted" indicates that the 5-position of the hydantoin ring is bonded to two substituents, in this case, a cyclopropyl group and a methyl group.

The presence of these specific substituents at the C5 position, a quaternary stereocenter, imparts distinct steric and electronic properties to the molecule. The rigid, strained cyclopropyl ring and the small methyl group are of significant interest in medicinal chemistry, as such features can influence the compound's binding affinity to biological targets and its metabolic stability. Hydantoin derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1] Therefore, 5-Cyclopropyl-5-methylimidazolidine-2,4-dione represents a promising scaffold for the development of novel therapeutic agents.

| Identifier | Value |

| IUPAC Name | 5-Cyclopropyl-5-methylimidazolidine-2,4-dione |

| Synonyms | 5-Cyclopropyl-5-methylhydantoin |

| CAS Number | 5470-46-2 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Chemical Structure |

Synthesis via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is the most prominent and efficient method for the synthesis of 5,5-disubstituted hydantoins from ketones.[2][3] This one-pot, multicomponent reaction involves heating a ketone with potassium cyanide (or sodium cyanide) and ammonium carbonate in a suitable solvent, typically aqueous ethanol.[4] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.[5]

Reaction Mechanism

The causality behind the Bucherer-Bergs reaction is a sequence of nucleophilic additions and cyclization steps. The key steps are:

-

Cyanohydrin Formation: The ketone (cyclopropyl methyl ketone) reacts with cyanide to form a cyanohydrin.

-

Aminonitrile Formation: The cyanohydrin reacts with ammonia (from ammonium carbonate) to form an aminonitrile.

-

Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the hydantoin product.

The use of ammonium carbonate is crucial as it serves as a source of both ammonia and carbon dioxide, the necessary reagents for the transformation of the ketone into the hydantoin.

Caption: Workflow for the Bucherer-Bergs synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione.

Detailed Experimental Protocol (Analogous Procedure)

The following protocol is adapted from the synthesis of a structurally similar compound, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, and is expected to be highly effective for the title compound.[4]

Materials:

-

Cyclopropyl methyl ketone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclopropyl methyl ketone (1.0 eq), ammonium carbonate (approx. 6.0 eq), and aqueous ethanol (e.g., 60%).

-

Addition of Cyanide: Carefully add a solution of potassium cyanide (1.0 eq) in water to the reaction mixture. Caution: Potassium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heating: Heat the reaction mixture to reflux (approximately 55-60 °C) with vigorous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Acidify the remaining aqueous solution with concentrated HCl to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

-

Purification:

-

Dissolve the crude product in a saturated aqueous solution of NaOH.

-

Extract the alkaline solution with diethyl ether to remove any unreacted ketone.

-

Carefully acidify the aqueous layer with concentrated HCl to re-precipitate the hydantoin.

-

Filter the purified product, wash with cold water, and dry under vacuum.

-

-

Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[4] Most hydantoins are crystalline solids, making this a straightforward purification step.[2]

This self-validating protocol includes an acid-base purification step that effectively separates the weakly acidic hydantoin product from non-acidic impurities like the starting ketone.

Physicochemical Properties

The physicochemical properties of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione are predicted based on the general characteristics of hydantoins and data from analogous compounds.

| Property | Expected Value / Observation | Justification / Analogous Data |

| Appearance | White to off-white crystalline solid | Hydantoins are generally crystalline solids.[2] |

| Melting Point | > 200 °C | 5,5-disubstituted hydantoins typically have high melting points. For example, the melting point of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is 212-215 °C (485–488 K).[4] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | The hydantoin ring provides polarity, while the substituents are nonpolar. Solubility in aqueous media is expected to be pH-dependent due to the acidic N-H proton. |

| Acidity (pKa) | ~ 9-10 | The N3-H proton of the hydantoin ring is weakly acidic. The pKa is influenced by the substituents at the C5 position. |

Spectroscopic Analysis

The structural elucidation of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione would be confirmed through a combination of spectroscopic techniques. The following are the expected spectral data based on its structure and data from similar compounds.[1][4]

¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ | 1.4 - 1.6 | Singlet (s) | The methyl protons are adjacent to a quaternary carbon. |

| Cyclopropyl -CH- | 0.8 - 1.2 | Multiplet (m) | The methine proton of the cyclopropyl ring. |

| Cyclopropyl -CH₂- | 0.2 - 0.7 | Multiplet (m) | The methylene protons of the cyclopropyl ring will likely appear as complex multiplets due to diastereotopicity. |

| N1-H and N3-H | 7.5 - 10.0 | Broad Singlets (br s) | The chemical shifts of the N-H protons are solvent-dependent and they may exchange with D₂O. |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (C2 and C4) | 155 - 180 | Two distinct signals are expected for the two carbonyl carbons. |

| Quaternary C5 | 60 - 70 | The sp³ hybridized carbon bearing the methyl and cyclopropyl groups. |

| -CH₃ | 20 - 30 | The methyl carbon. |

| Cyclopropyl -CH- | 15 - 25 | The methine carbon of the cyclopropyl ring. |

| Cyclopropyl -CH₂- | 5 - 15 | The methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretching | 3100 - 3300 | Broad |

| C-H Stretching (sp³) | 2850 - 3000 | Sharp |

| C=O Stretching | 1700 - 1780 | Strong, sharp (often two distinct bands) |

| C-N Stretching | 1350 - 1450 | Medium |

The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups. For 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, these appear at 1773 and 1719 cm⁻¹.[4]

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 154 | Molecular Ion (M⁺) |

| 139 | Loss of a methyl group ([M-CH₃]⁺) |

| 113 | Loss of the cyclopropyl group ([M-C₃H₅]⁺) |

Reactivity and Potential Applications

The hydantoin ring of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione offers several sites for chemical modification, making it a versatile scaffold for drug development.

Caption: Key reactivity pathways of the 5-Cyclopropyl-5-methylimidazolidine-2,4-dione scaffold.

-

N-Alkylation/Arylation: The acidic protons on the nitrogen atoms can be deprotonated with a base, and the resulting anions can be alkylated or arylated to introduce further diversity into the molecule. This is a common strategy for modulating the pharmacological properties of hydantoin-based drugs.

-

Hydrolysis: Under strong acidic or basic conditions, the hydantoin ring can be hydrolyzed to form an α-amino acid derivative.

-

Reduction: The carbonyl groups can be reduced using powerful reducing agents like lithium aluminum hydride.

Given the prevalence of the hydantoin scaffold in medicinal chemistry, 5-Cyclopropyl-5-methylimidazolidine-2,4-dione is a strong candidate for screening in various biological assays. Its unique combination of a cyclopropyl and a methyl group at the 5-position could lead to novel interactions with biological targets, potentially in areas such as:

-

Anticonvulsant activity: As a structural analog of known antiepileptic drugs.

-

Anticancer agents: Many heterocyclic compounds, including hydantoins, have shown promise as anticancer agents.[4]

-

Antimicrobial agents: The hydantoin nucleus is present in some antimicrobial compounds.

Conclusion

5-Cyclopropyl-5-methylimidazolidine-2,4-dione is a chemically intriguing molecule with significant potential for applications in drug discovery and development. While specific experimental data is sparse, a robust understanding of its chemical properties can be extrapolated from the well-documented chemistry of analogous 5,5-disubstituted hydantoins. The Bucherer-Bergs reaction provides a reliable and efficient route for its synthesis. The expected physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and further investigate this promising compound. The unique structural features of this molecule warrant its exploration in various biological screening programs to uncover its therapeutic potential.

References

-

MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]

-

National Institutes of Health. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Available at: [Link]

-

RSC Publishing. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Available at: [Link]

-

ResearchGate. Fragments of 1 H NMR spectra of.... Available at: [Link]

-

PubChem. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. Available at: [Link]

-

ACS Publications. (2025). Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2. Available at: [Link]

-

SpectraBase. 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione - Optional[1H NMR] - Spectrum. Available at: [Link]

-

PMC. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

-

THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Available at: [Link]

-

NIST WebBook. 2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-. Available at: [Link]

-

ResearchGate. (2013). Academic Sciences. Available at: [Link]

-

Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Available at: [Link]

-

MDPI. (n.d.). In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model. Available at: [Link]

-

Organic Chemistry Portal. Hydantoin synthesis. Available at: [Link]

-

MDPI. (n.d.). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Available at: [Link]

-

Chemsrc. 5-amino-imidazolidine-2,4-dione. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 4. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 5-Cyclopropyl-5-methylimidazolidine-2,4-dione (CAS Number: 5470-46-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Therapeutic Potential

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent drug-like properties and synthetic tractability have led to its incorporation in a wide array of compounds with diverse biological activities. This guide focuses on a specific, yet promising, derivative: 5-Cyclopropyl-5-methylimidazolidine-2,4-dione. The introduction of a cyclopropyl moiety is a strategic design element in modern drug discovery. The unique conformational rigidity and electronic properties of the cyclopropyl group can significantly influence a molecule's pharmacological profile, often leading to enhanced potency, improved metabolic stability, and reduced off-target effects. This document serves as a comprehensive technical resource, providing insights into the synthesis, physicochemical properties, and potential therapeutic applications of this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

5-Cyclopropyl-5-methylimidazolidine-2,4-dione, with the confirmed CAS number 5470-46-2 , is a heterocyclic compound featuring a central five-membered hydantoin ring substituted with a cyclopropyl and a methyl group at the C5 position.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [2] |

| IUPAC Name | 5-cyclopropyl-5-methylimidazolidine-2,4-dione | [2] |

| Appearance | Expected to be a solid at room temperature. | [1] |

| Solubility | Expected to exhibit moderate solubility in polar organic solvents. | [1] |

The presence of the strained cyclopropyl ring imparts unique structural and electronic features to the molecule. This can influence its binding affinity to biological targets and its metabolic fate.[1]

Synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione: The Bucherer-Bergs Reaction

The most direct and established method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . This one-pot, multicomponent reaction offers an efficient route to the target molecule from readily available starting materials.

Reaction Principle

The Bucherer-Bergs synthesis involves the reaction of a ketone (in this case, cyclopropyl methyl ketone) with ammonium carbonate and a cyanide source, typically potassium or sodium cyanide. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Conceptual Experimental Protocol

This protocol is based on established procedures for the Bucherer-Bergs synthesis of related hydantoins and should be optimized for specific laboratory conditions.

Materials:

-

Cyclopropyl methyl ketone (CAS 765-43-5)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with cyclopropyl methyl ketone, ammonium carbonate, and potassium cyanide in a suitable solvent system, typically an ethanol-water mixture.

-

Reaction Execution: The reaction mixture is heated to a temperature of 60-70°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The crude product may precipitate out of the solution. The mixture is then acidified with hydrochloric acid to precipitate any remaining product. The solid is collected by filtration.

-

Purification: The crude product is dissolved in an aqueous sodium hydroxide solution and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer is then re-acidified with hydrochloric acid to precipitate the purified hydantoin. The final product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.

Caption: The Bucherer-Bergs synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione.

Synthesis of the Precursor: Cyclopropyl Methyl Ketone

The key starting material, cyclopropyl methyl ketone, can be synthesized via several routes. A common laboratory-scale preparation involves the cyclization of 5-chloro-2-pentanone.[3] Industrial-scale synthesis may utilize alternative pathways, such as the one-pot hydrogenation and hydrolysis of 2-methylfuran followed by chlorination and cyclization.[4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

-NH protons: Two broad singlets are expected in the downfield region (δ 8-11 ppm), corresponding to the two amide protons of the hydantoin ring.

-

Methyl protons: A sharp singlet is anticipated around δ 1.4-1.6 ppm, integrating to three protons.

-

Cyclopropyl protons: A complex multiplet is expected in the upfield region (δ 0.3-1.0 ppm) for the methine and methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy

-

Carbonyl carbons: Two distinct signals are expected in the downfield region (δ 170-180 ppm) for the two carbonyl carbons of the hydantoin ring.

-

Quaternary carbon (C5): A signal around δ 60-70 ppm is predicted for the sp³-hybridized carbon at the 5-position.

-

Methyl carbon: A signal in the upfield region (δ 20-25 ppm) is expected for the methyl carbon.

-

Cyclopropyl carbons: Signals for the cyclopropyl carbons are anticipated in the upfield region (δ 5-20 ppm).

Infrared (IR) Spectroscopy

-

N-H stretching: Broad absorption bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide groups.

-

C=O stretching: Strong, distinct absorption bands are anticipated around 1710-1780 cm⁻¹ for the two carbonyl groups.

-

C-N stretching: Absorption bands in the region of 1300-1400 cm⁻¹ are expected for the C-N stretching vibrations.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would likely involve the loss of the methyl and cyclopropyl groups, as well as cleavage of the hydantoin ring.

Potential Applications in Drug Discovery and Development

The hydantoin scaffold is a well-established pharmacophore with a broad range of biological activities. The incorporation of a cyclopropyl group at the 5-position of the hydantoin ring in 5-Cyclopropyl-5-methylimidazolidine-2,4-dione suggests several promising avenues for therapeutic applications.

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, are cornerstone therapies for epilepsy.[5] Research on related cyclopropyl-containing hydantoins has demonstrated significant anticonvulsant effects in preclinical models.[6][7] The rigid cyclopropyl group can favorably orient the molecule within the binding pocket of voltage-gated sodium channels, a key target for many anticonvulsant drugs.

Caption: Putative mechanism of anticonvulsant action for 5-Cyclopropyl-5-methylimidazolidine-2,4-dione.

Other Potential Therapeutic Areas

The versatility of the hydantoin scaffold suggests that 5-Cyclopropyl-5-methylimidazolidine-2,4-dione and its derivatives could be explored for a range of other therapeutic applications, including:

-

Antimicrobial agents: Various hydantoin and related thiazolidinedione derivatives have shown promising antibacterial and antifungal activities.[6][8]

-

Antidiabetic agents: Some hydantoin derivatives have been investigated for their potential to modulate blood glucose levels.

-

Anticancer agents: The hydantoin core has been incorporated into molecules with antiproliferative properties.

Safety and Handling

Specific toxicity data for 5-Cyclopropyl-5-methylimidazolidine-2,4-dione is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. The synthesis involves the use of highly toxic cyanide salts, which requires strict adherence to safety protocols and should only be performed by trained personnel in a suitable chemical fume hood.

Conclusion and Future Directions

5-Cyclopropyl-5-methylimidazolidine-2,4-dione represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis via the robust Bucherer-Bergs reaction and the strategic incorporation of a cyclopropyl group onto a proven pharmacophore make it an attractive starting point for the development of novel therapeutic agents, particularly in the realm of anticonvulsants. Further research is warranted to fully elucidate its pharmacological profile, including its mechanism of action, efficacy in various disease models, and its pharmacokinetic and toxicological properties. The generation of a library of derivatives based on this core structure could lead to the discovery of new drug candidates with improved therapeutic indices.

References

- CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google P

-

PureSynth. 5-Methylhydantoin 98.0%. (URL: [Link])

- CN1994996A - Process for preparing cyclopropyl methyl ketone - Google P

-

da Silva, A. C., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal. (URL: [Link])

-

Ulusoy, N., et al. (2012). Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. Medicinal Chemistry Research, 21(10), 3047-3055. (URL: [Link])

-

NIST. 2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-. (URL: [Link])

-

MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (URL: [Link])

-

NIST. 5-Cyclopropyl-5-methylhydantoin. (URL: [Link])

-

Xing, Q., et al. (2024). Precise synthesis of cyclopropyl methyl ketone via proton transfer of 5-chloro-2-pentanone driven by hydrogen bonds. ResearchGate. (URL: [Link])

-

PubChem. 5-Methylhydantoin. (URL: [Link])

-

Organic Syntheses. Ketone, cyclopropyl methyl. (URL: [Link])

-

Ucar, G., et al. (2011). Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. Archiv der Pharmazie, 344(11), 723-731. (URL: [Link])

Sources

- 1. CAS 5470-46-2: 5-cyclopropyl-5-methylimidazolidine-2,4-dio… [cymitquimica.com]

- 2. 5-Cyclopropyl-5-methylhydantoin [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]

Technical Guide: 1H NMR Characterization of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione

Executive Summary & Pharmacological Context

5-Cyclopropyl-5-methylimidazolidine-2,4-dione is a 5,5-disubstituted hydantoin derivative.[1] Structurally, it consists of a rigid imidazolidine-2,4-dione core with a quaternary carbon at position 5, substituted by a methyl group and a cyclopropyl ring.

In drug discovery, this scaffold is highly relevant as a bioisostere of phenytoin (5,5-diphenylhydantoin). The replacement of phenyl rings with cyclopropyl/methyl groups modulates lipophilicity (LogP) and metabolic stability while retaining the hydrogen-bond donor/acceptor pharmacophore essential for voltage-gated sodium channel inhibition (anticonvulsant activity).

This guide details the structural elucidation of this molecule via proton nuclear magnetic resonance (

Synthesis & Structural Origin

To interpret the spectrum accurately, one must understand the impurities and solvent interactions derived from its synthesis. The standard route is the Bucherer-Bergs reaction , transforming cyclopropyl methyl ketone into the hydantoin.

Reaction Pathway Visualization

The following diagram illustrates the multicomponent assembly, highlighting the formation of the quaternary center at C5 which dictates the NMR splitting patterns.

Figure 1: The Bucherer-Bergs multicomponent reaction pathway converting the ketone starting material into the target hydantoin.[2][3]

Experimental Protocol: Sample Preparation

Hydantoins possess two exchangeable protons (N1-H and N3-H) that are often invisible in chloroform-d (

Standard Operating Procedure (SOP)

-

Solvent Selection: Use DMSO-d

(99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-

Reasoning: DMSO disrupts intermolecular H-bonding, sharpening the amide/imide signals.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Note: Higher concentrations may cause peak broadening of NH signals due to hydrogen-bonded oligomer formation.

-

-

Acquisition Parameters:

-

Pulse Angle: 30° (to ensure relaxation).

-

Relaxation Delay (D1):

2.0 seconds (critical for accurate integration of the quaternary methyl singlet). -

Scans (NS): 16–32 scans are sufficient for this molecular weight.

-

Temperature: 298 K (25°C).

-

1H NMR Spectral Analysis (DMSO-d , 400 MHz)

The spectrum is characterized by three distinct zones: the low-field exchangeable protons, the aliphatic methyl singlet, and the high-field cyclopropyl multiplets.

Summary of Chemical Shifts

| Proton Group | Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( |

| Imide NH | N3-H | 10.60 – 10.75 | Broad Singlet | 1H | - |

| Amide NH | N1-H | 8.30 – 8.50 | Broad Singlet | 1H | - |

| Methyl | C5-CH | 1.28 – 1.35 | Singlet | 3H | - |

| Cyclopropyl | Methine (CH) | 1.05 – 1.15 | Multiplet | 1H | |

| Cyclopropyl | Methylene (CH | 0.35 – 0.55 | Complex Multiplets | 4H | Complex |

Detailed Signal Interpretation

Zone A: The Heterocyclic Core (8.0 – 11.0 ppm)

The hydantoin ring contains two nitrogen protons with distinct acidity.

-

N3-H (

10.7 ppm): This proton is flanked by two carbonyl groups (C2=O and C4=O), making it significantly more acidic (imide character). It appears furthest downfield. -

N1-H (

8.4 ppm): This proton is flanked by one carbonyl (C2=O) and the quaternary carbon (C5). It behaves more like a standard amide and appears upfield relative to N3. -

Diagnostic Check: If the sample is wet, these peaks will broaden or disappear due to deuterium exchange with HDO.

Zone B: The Quaternary Methyl (1.3 ppm)

-

C5-CH

: Because C5 is a quaternary center, the methyl group has no adjacent protons ( -

Shift Logic: A standard alkyl methyl is ~0.9 ppm. The deshielding effect of the imidazolidine ring (nitrogen and carbonyl proximity) shifts this to

1.3 ppm.

Zone C: The Cyclopropyl System (0.3 – 1.2 ppm)

The cyclopropyl group exhibits a unique high-field shift due to the magnetic anisotropy of the three-membered ring (shielding cone).

-

Methine (CH): The single proton attached to the cyclopropyl carbon directly bonded to C5. It typically resonates around 1.1 ppm.

-

Methylene (CH

): The four protons on the distal carbons of the cyclopropyl ring. Due to the chiral center at C5, the two faces of the cyclopropyl ring are diastereotopic.-

You will often see two distinct multiplets in the 0.3–0.6 ppm range, or a complex overlapping cluster, depending on the field strength (400 MHz vs 600 MHz).

-

Mechanistic Validation: Why these shifts?

To ensure scientific integrity, we must explain the causality of the observed data using electronic effects.

Figure 2: Electronic and structural factors influencing the chemical shifts.

Stereochemical Considerations

Although the molecule has a chiral center at C5, the synthesized product via Bucherer-Bergs is a racemic mixture (enantiomers are present in 1:1 ratio).

-

In achiral solvents (DMSO): Enantiomers are magnetically equivalent. You will see one set of signals.

-

Diastereotopic Protons: The cyclopropyl methylene protons (

and

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Missing NH peaks | Deuterium exchange with water in solvent. | Use fresh ampoule of DMSO-d |

| Extra Singlet at 3.3 ppm | Water signal (HDO). | Standard impurity in DMSO; ignore or use water suppression. |

| Extra Singlet at 2.5 ppm | DMSO-d | Reference peak; calibrate spectrum to this point (2.50 ppm). |

| Doublet at 1.3 ppm? | Unreacted Methyl Ketone. | If the methyl is a doublet, the C5 ring closure failed (C5 would be a CH, not quaternary). |

References

-

Bucherer-Bergs Reaction Mechanism & Applications: Konnert, L., et al.[3][4] "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 2021.[3] [Link]

-

Anticonvulsant Hydantoin Derivatives: Belaidi, S., et al. "Structure-Activity Relationship and Molecular Docking Study of Hydantoin Derivatives as Anticonvulsant Agents." Journal of King Saud University - Science, 2023. [Link]

-

NMR Characteristics of Hydantoins: Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison Chemistry. [Link]

-

Cyclopropyl Anisotropy in NMR: Wiberg, K. B., et al. "Cyclopropane NMR Chemical Shifts." Journal of Organic Chemistry, 1996. [Link]

Sources

Analytical Characterization and Mass Spectrometric Profiling of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione

Executive Summary

This technical guide details the mass spectrometric (MS) characterization of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione (referred to herein as CM-Hydantoin ). As a derivative of the hydantoin scaffold—a class renowned for anticonvulsant activity (e.g., Phenytoin, Ethotoin)—accurate detection and structural elucidation of CM-Hydantoin is critical in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK) studies.

This document provides a self-validating framework for researchers, covering ionization physics, fragmentation mechanisms, and rigorous LC-MS method development.

Molecular Profile & Physicochemical Context

Before initiating MS workflows, the analyst must understand the physicochemical constraints of the analyte. CM-Hydantoin possesses a rigid imidazolidine-2,4-dione ring substituted at the C5 position with a methyl group and a strained cyclopropyl ring.

| Property | Value / Characteristic | Impact on MS |

| Molecular Formula | Monoisotopic Mass: 154.0742 Da | |

| Exact Mass | 154.0742 | Base peak for HRMS confirmation. |

| pKa (Imide) | ~8.5 - 9.1 | Weakly acidic; ionizes well in ESI(-) mode. |

| LogP | ~0.5 - 0.9 | Moderate polarity; suitable for Reverse Phase (C18) LC. |

| Structural Strain | Cyclopropyl Ring (27.5 kcal/mol strain) | Susceptible to ring-opening during high-energy Collision Induced Dissociation (CID). |

Mass Spectrometry Fundamentals

Ionization Strategy: ESI(+) vs. ESI(-)

While many nitrogenous heterocycles are analyzed in positive mode (

-

Negative Mode (ESI-): Preferred for sensitivity. The N3 proton is acidic, allowing for facile deprotonation to form

. This mode often yields lower background noise. -

Positive Mode (ESI+): Useful for structural elucidation via fragmentation. Protonation occurs on the carbonyl oxygen (O2 or O4), leading to

.

Recommendation: Develop the primary quantitation method in ESI(-) but utilize ESI(+) for structural confirmation and impurity identification, as fragmentation pathways are more informative in positive mode.

Fragmentation Mechanisms (CID)

Understanding the fragmentation is essential for distinguishing CM-Hydantoin from isobaric impurities. The fragmentation of 5,5-disubstituted hydantoins typically follows a Retro-Cheletropic pathway or ring cleavage.

Key Fragment Ions (ESI+ at 155 m/z):

-

Loss of Isocyanic Acid (HNCO): The cleavage of the N3-C4 bond and C2-N1 bond releases HNCO (43 Da).

- Da.

-

Loss of Carbon Monoxide (CO): Ejection of the carbonyl from position 2 or 4 (28 Da).

- Da.

-

Cyclopropyl Ring Opening: Under high collision energy, the cyclopropyl ring may open to form a propene-like radical or undergo rearrangement, though the ring is surprisingly robust in soft ionization compared to EI.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary dissociation pathways for CM-Hydantoin in Positive Electrospray Ionization.

Caption: Proposed ESI(+) fragmentation pathway for 5-Cyclopropyl-5-methylimidazolidine-2,4-dione showing characteristic neutral losses.[1]

Method Development Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF platforms.

Chromatographic Conditions

The moderate polarity of CM-Hydantoin requires a gradient that starts with low organic content to ensure retention and separation from polar synthesis byproducts (e.g., urea derivatives).

-

Column: C18 End-capped (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | %B | Rationale |

|---|---|---|

| 0.0 - 0.5 | 5% | Load/Desalt. |

| 0.5 - 3.0 | 5%

Mass Spectrometer Parameters (Source Optimization)

These values serve as a starting point. "Tune" the instrument by infusing a 1 µg/mL standard solution.

-

Gas Temperature: 300°C (Avoid excessive heat which may degrade the cyclopropyl moiety).

-

Gas Flow: 10 L/min.

-

Nebulizer: 35 psi.

-

Capillary Voltage: 3500 V (ESI+) / 3000 V (ESI-).

-

Fragmentor/Cone Voltage: 100 V (Optimize to maximize precursor transmission without inducing in-source fragmentation).

MRM Transitions (Quantitation)

For quantitative assays (PK/PD), use Multiple Reaction Monitoring (MRM).

| Mode | Precursor ( | Product ( | Collision Energy (eV) | Role |

| ESI(+) | 155.1 | 112.1 | 15 - 20 | Quantifier (Loss of HNCO) |

| ESI(+) | 155.1 | 127.1 | 10 - 15 | Qualifier (Loss of CO) |

| ESI(-) | 153.1 | 110.1 | 15 - 20 | Quantifier (Corresponding loss of HNCO) |

Impurity Profiling: The Bucherer-Bergs Context

Synthesis of CM-Hydantoin is almost exclusively performed via the Bucherer-Bergs reaction (Cyclopropyl methyl ketone + KCN + Ammonium Carbonate). Understanding this chemistry is vital for identifying impurities in the mass spectrum.

Common Impurities & Byproducts

During method validation, specific attention must be paid to these potential contaminants:

-

Cyclopropyl Methyl Ketone (Starting Material):

-

Detection: GC-MS preferred (volatile), but detectable in LC-MS (ESI+) if derivatized or using APCI.

-

-

Hydantoic Acid Intermediate (Uncyclized):

-

Structure: The open-chain carbamoyl amino acid.

-

Mass:

(+18 Da from parent). -

Significance: Indicates incomplete ring closure.

-

- -Aminonitrile Intermediate:

Analytical Workflow for Purity Assessment

The following workflow outlines the decision matrix for characterizing a synthesized batch of CM-Hydantoin.

Caption: Logic flow for identifying Bucherer-Bergs reaction intermediates using MS full-scan screening.

Conclusion

The mass spectrometric analysis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione requires a nuanced approach that balances the sensitivity of ESI(-) for quantitation with the structural diagnostic power of ESI(+) fragmentation. By monitoring the characteristic loss of isocyanic acid (43 Da) and screening for the +18 Da hydantoic acid intermediate, researchers can ensure high-purity isolation of this anticonvulsant scaffold.

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

Konnert, L., et al. (2017).[2] "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 117(23), 13757–13809. Link

-

Maddah, B., et al. (2017).[2] "ESI-MS/MS Studies of Ionic Liquids and Hydantoin Derivatives." Asian Journal of Organic & Medicinal Chemistry. Link

-

NIST Mass Spectrometry Data Center. "Imidazolidine-2,4-dione Fragmentation Data." NIST Chemistry WebBook. Link

-

Kalník, M., et al. (2021).[2] "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity."[2] Molecules, 26(13), 4038. Link

Sources

Technical Guide: Infrared Spectroscopy of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione

Executive Summary

Compound: 5-Cyclopropyl-5-methylimidazolidine-2,4-dione (5-Cyclopropyl-5-methylhydantoin)

CAS Registry: [Generic Class: 5,5-disubstituted hydantoins]

Molecular Formula:

This technical guide provides a rigorous framework for the vibrational characterization of 5-cyclopropyl-5-methylimidazolidine-2,4-dione. Unlike simple aliphatic hydantoins, this molecule presents a unique spectroscopic challenge: distinguishing the high-frequency C-H stretches of the strained cyclopropyl ring from the N-H stretching manifold of the hydantoin core. This guide details the theoretical band assignments, experimental protocols for polymorphism screening, and self-validating logic for structural confirmation in drug development pipelines.

Part 1: Structural Context & Vibrational Theory

The Hydantoin Scaffold (Imidazolidine-2,4-dione)

The core structure consists of a five-membered heterocyclic ring containing two carbonyl groups (C2 and C4) and two nitrogen atoms.[1]

-

Electronic Environment: The C4 carbonyl is amide-like, while the C2 carbonyl is urea-like (flanked by two nitrogens). This asymmetry leads to characteristic coupling, resulting in two distinct carbonyl absorption bands—a diagnostic feature of the hydantoin class.

-

H-Bonding Network: In the solid state, intermolecular hydrogen bonding between the N3-H and C2=O (or C4=O) creates broad N-H bands and shifts carbonyl frequencies, making sample preparation (KBr vs. solution) critical for accurate assignment.

The Cyclopropyl Substituent

The 5-position substitution introduces a cyclopropyl group. This three-membered ring possesses significant "Walsh orbital" character, where the C-C bonds have high p-character and the C-H bonds have high s-character.

-

Spectroscopic Consequence: The high s-character of the C-H bonds strengthens the force constant, pushing the C-H stretching frequency above

, a region typically reserved for unsaturated (alkene/aromatic) C-H bonds. Since the hydantoin core is saturated, these bands become the primary confirmation of the cyclopropyl moiety's integrity.

Part 2: Experimental Methodology

Sample Preparation Protocols

To ensure reproducibility and distinguish between polymorphs, two distinct preparation methods are required.

Protocol A: Solid-State Analysis (Polymorph & Fingerprint Identification)

-

Technique: Attenuated Total Reflectance (ATR) - Diamond Crystal.

-

Rationale: ATR requires no sample dilution, preserving the solid-state hydrogen bonding network. This is crucial for identifying specific polymorphs, as lattice energy differences manifest as shifts in the C=O region.

-

Procedure:

-

Ensure the diamond crystal is clean (background scan must show flat baseline).

-

Apply ~5 mg of analyte to the crystal center.

-

Apply high pressure (clamp) to ensure intimate contact (monitor the 1700-1800 cm⁻¹ region for peak saturation).

-

Acquire 32 scans at 4 cm⁻¹ resolution.

-

Protocol B: Solution-State Analysis (Monomeric Characterization)

-

Technique: Liquid Cell (CaF₂ windows, 0.1 mm pathlength).

-

Solvent: Anhydrous Chloroform (

) or Dichloromethane ( -

Rationale: Dilute solution breaks intermolecular H-bonds, sharpening the N-H and C=O bands. This allows for the assignment of "free" vibrations, unperturbed by crystal packing forces.

-

Procedure:

Workflow Visualization

The following diagram outlines the logical flow for characterizing the compound, from synthesis to spectral validation.

Figure 1: Analytical workflow for the vibrational characterization of 5,5-disubstituted hydantoins.

Part 3: Spectral Assignment & Diagnostic Logic

The "Self-Validating" Assignment Table

This table synthesizes theoretical predictions with empirical data for 5,5-disubstituted hydantoins.

| Frequency Region ( | Vibrational Mode | Diagnostic Criteria (Pass/Fail) |

| 3200 – 3400 | N-H Stretch | Broad (Solid): H-bonded network. Sharp (Soln): Two distinct bands (N1-H and N3-H). N3-H is typically lower frequency due to imide acidity. |

| 3080 – 3010 | Cyclopropyl C-H Stretch | Critical Check: Must be present. If absent, the cyclopropyl ring has opened (e.g., to an alkene or alcohol). Distinct from methyl C-H. |

| 2990 – 2850 | Methyl | Standard aliphatic stretches. Used as an internal intensity reference. |

| 1770 – 1780 | C=O Stretch (Sym/Coupled) | The "low intensity" band of the carbonyl doublet. Characteristic of the hydantoin ring coupling. |

| 1720 – 1740 | C=O Stretch (Asym/Main) | The "high intensity" band. Position 2 and 4 overlap or resolve depending on H-bonding. |

| 1400 – 1450 | Cyclopropyl ring deformation modes mixed with methyl deformation. | |

| 1000 – 1050 | Cyclopropyl Ring Breathing | Fingerprint: A medium/strong band characteristic of the breathing mode of the 3-membered ring. |

Logic for Structural Confirmation

To confirm the structure of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione versus potential impurities (e.g., unreacted ketone or hydrolyzed hydantoic acid), follow this logic gate:

Figure 2: Logic gate for structural verification using IR spectral features.

Part 4: Advanced Applications in Drug Development

Polymorph Screening

Hydantoins are prone to polymorphism.[2] In the development of 5-cyclopropyl-5-methylimidazolidine-2,4-dione, variations in the N-H stretching region (3100-3300 cm⁻¹) and the Carbonyl doublet splitting are the primary indicators of new crystal forms.

-

Protocol: If the

(separation) between the two carbonyl peaks changes by >5 cm⁻¹ between batches, a new polymorph or solvate is likely present.

Purity Analysis (The "Carbonyl Ratio")

The ratio of the peak heights of the two carbonyl bands (

-

Impurity Flag: An increase in the lower frequency band (1650-1700 cm⁻¹) suggests hydrolysis of the ring to a linear ureido-acid (hydantoic acid derivative), a common degradation pathway.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general IR assignments).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for cyclopropyl C-H stretch assignments >3000 cm⁻¹).

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link (Foundational chemistry of the hydantoin scaffold).

-

Lopez-Pomoll, J. L., et al. (2021). "5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione." Molbank, 2021(4), M1218. Link (Recent comparative spectral data for 5,5-disubstituted hydantoins).

-

NIST Chemistry WebBook. "2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-." Link (Reference spectrum for alkyl-methyl hydantoin analogs).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05263H [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]

- 9. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [mdpi.com]

Physical Properties of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione

An In-Depth Technical Guide

Part 1: Executive Summary & Chemical Identity

5-Cyclopropyl-5-methylimidazolidine-2,4-dione (also known as 5-Cyclopropyl-5-methylhydantoin) is a specific heterocyclic scaffold widely utilized in medicinal chemistry as a bioisostere for peptide bonds and as a rigid core in anticonvulsant and epigenetic modulator discovery (e.g., ATAD2 inhibitors).

This guide provides a definitive technical profile of the compound, synthesizing experimental data with structural theory to support drug development workflows.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 5-Cyclopropyl-5-methylimidazolidine-2,4-dione |

| Common Name | 5-Cyclopropyl-5-methylhydantoin |

| CAS Number | 5470-46-2 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| SMILES | CC1(C2CC2)NC(=O)NC1=O |

| Chirality | The C5 carbon is a stereocenter.[1] Synthesized as a racemate (RS) unless asymmetric synthesis is employed. |

Part 2: Physicochemical Profile